N-Benzyl-2-morpholinoethanamine
CAS No.: 2038-05-3
Cat. No.: VC21296093
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2038-05-3 |
---|---|
Molecular Formula | C13H20N2O |
Molecular Weight | 220.31 g/mol |
IUPAC Name | N-benzyl-2-morpholin-4-ylethanamine |
Standard InChI | InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15/h1-5,14H,6-12H2 |
Standard InChI Key | MSFAUJOUPQMLNF-UHFFFAOYSA-N |
SMILES | C1COCCN1CCNCC2=CC=CC=C2 |
Canonical SMILES | C1COCCN1CCNCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
N-Benzyl-2-morpholinoethanamine is an organic compound consisting of a morpholine ring connected to an ethylamine group that is further substituted with a benzyl group. This structural arrangement contributes to its distinctive chemical behavior and applications.
Basic Chemical Information
The compound is identified by the following chemical parameters:
Parameter | Value |
---|---|
CAS Number | 2038-05-3 |
Molecular Formula | C₁₃H₂₀N₂O |
Molecular Weight | 220.31 g/mol |
Alternative Names | Benzyl[2-(morpholin-4-yl)ethyl]amine |
The compound exists in different forms, including as dihydrochloride salt, which has slightly different properties:
Parameter | Value (Dihydrochloride Salt) |
---|---|
CAS Number | 87639-87-0 |
Molecular Formula | C₁₃H₂₁ClN₂O |
Molecular Weight | 256.77 g/mol |
Alternative Names | N-benzyl-N-[2-(4-morpholinyl)ethyl]amine 2HCl; N-Benzyl-2-MorpholinoethanaMine dihydrochloride; n-Benzyl-2-morpholinoethan-1-amine dihydrochloride; 4-Morpholineethanamine, N-(phenylmethyl)-, dihydrochloride |
The compound's structure features a morpholine heterocycle connected to an ethylamine linker, which is further functionalized with a benzyl group, creating a molecule with both hydrophilic and hydrophobic regions .
Physical and Chemical Properties
N-Benzyl-2-morpholinoethanamine possesses specific physical and chemical properties that influence its behavior in various experimental settings and applications.
Property | Recommendation |
---|---|
Storage Temperature | 2-8°C |
Light Sensitivity | Protect from light |
Solution Storage | -80°C (use within 6 months); -20°C (use within 1 month) |
Recommended Handling | To increase solubility, heat to 37°C and use ultrasonic bath |
Shipping Condition | With blue ice for evaluation sample; room temperature or blue ice for other sizes |
These storage conditions are crucial for maintaining the compound's stability and ensuring reliable experimental results .
Stock Solution Preparation
For laboratory use, precise preparation of stock solutions is essential. The following table provides guidance for preparing stock solutions of varying concentrations:
Desired Concentration | Amount of Compound |
---|---|
1 mg | |
1 mM | 4.5391 mL |
5 mM | 0.9078 mL |
10 mM | 0.4539 mL |
This information facilitates accurate and reproducible preparation of N-Benzyl-2-morpholinoethanamine solutions for experimental work .
Structural Relationships and Comparisons
N-Benzyl-2-morpholinoethanamine is structurally related to several compounds with established applications in pharmaceutical and chemical research.
Relationship to 2-Morpholinoethanamine
2-Morpholinoethanamine (CAS: 2038-03-1) can be considered a precursor or related compound to N-Benzyl-2-morpholinoethanamine, lacking only the benzyl substituent. This compound has the following properties:
Property | Value |
---|---|
Molecular Formula | C₆H₁₄N₂O |
Molecular Weight | 130.188 g/mol |
Density | 1.0±0.1 g/cm³ |
Boiling Point | 202.6±20.0 °C at 760 mmHg |
Melting Point | 24 °C |
Water Solubility | Soluble |
Understanding the relationship between these compounds provides insight into the potential synthesis pathways and comparative reactivity of N-Benzyl-2-morpholinoethanamine .
Connection to Pharmaceutical Intermediates
The structural similarity of N-Benzyl-2-morpholinoethanamine to compounds like N-(2-aminoethyl)morpholine (another name for 2-morpholinoethanamine) is notable. The latter serves as a key intermediate in the synthesis of pharmaceutical compounds including the antidepressant moclobemide . This relationship suggests potential applications for N-Benzyl-2-morpholinoethanamine in pharmaceutical research and development.
Current Research Limitations and Future Directions
The current research landscape for N-Benzyl-2-morpholinoethanamine reveals certain limitations and opportunities for future investigations.
Research Gaps
The available literature indicates several gaps in the current understanding of N-Benzyl-2-morpholinoethanamine:
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Limited documentation of specific research applications
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Incomplete pharmacological profiling
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Absence of comprehensive toxicological data
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Sparse information on structure-activity relationships
These gaps present opportunities for researchers to expand the knowledge base regarding this compound.
Future Research Opportunities
Based on structural similarities to pharmaceutical intermediates and the presence of functional groups amenable to chemical modification, several research directions appear promising:
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Exploration of potential biological activities, particularly in neurological pathways
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Investigation as a scaffold for medicinal chemistry modifications
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Development of novel synthetic methodologies utilizing its functional groups
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Computational studies to predict potential binding interactions with biological targets
These research avenues could significantly enhance understanding of N-Benzyl-2-morpholinoethanamine and potentially reveal new applications .
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